molecular formula C6H11N3 B1329591 Azidocyclohexane CAS No. 19573-22-9

Azidocyclohexane

Cat. No.: B1329591
CAS No.: 19573-22-9
M. Wt: 125.17 g/mol
InChI Key: ODSNIGPBQIINLA-UHFFFAOYSA-N
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Description

Azidocyclohexane (also known as Cyclohexyl azide or this compound) is an organic compound with the molecular formula C₆H₁₁N₃. It is characterized by the presence of an azide group (-N₃) attached to a cyclohexane ring.

Biochemical Analysis

Cellular Effects

Azides have been used in the study of cellular processes They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Azides can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: Azidocyclohexane can be synthesized through the nucleophilic substitution reaction of cyclohexyl halides with sodium azide (NaN₃) or potassium azide (KN₃) in a polar aprotic solvent such as acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions and yields the desired azide compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nucleophilic substitution reactions similar to the laboratory synthesis. The scalability of this method makes it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Azidocyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Cycloaddition: Various dipolarophiles under thermal or catalytic conditions.

Major Products:

    Reduction: Cyclohexylamine.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

Azidocyclohexane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various nitrogen-containing compounds, including amines and triazoles.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

    Cyclohexylamine: Similar structure but with an amine group instead of an azide group.

    Cyclohexyl isocyanate: Contains an isocyanate group (-NCO) instead of an azide group.

    Cyclohexyl nitrite: Contains a nitrite group (-ONO) instead of an azide group.

Uniqueness: Azidocyclohexane is unique due to the presence of the azide group, which imparts distinct reactivity compared to other cyclohexane derivatives. The azide group allows for versatile chemical transformations, including the formation of triazoles through cycloaddition reactions, which are not possible with other similar compounds .

Properties

IUPAC Name

azidocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c7-9-8-6-4-2-1-3-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSNIGPBQIINLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074014
Record name Cyclohexane, azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19573-22-9
Record name Cyclohexane, azido-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019573229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexyl azide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30398
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexane, azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cyclohexyl bromide (2.74 mL, 0.023 mol) was added to a stirred solution of 0.5M sodium azide in DMSO (50 mL, 0.025 mol) at room temperature, under an atmosphere of nitrogen. The reaction mixture was heated to 75° C. behind a blast shield and stirred for 5 h. The reaction mixture was then cooled with an ice-bath, quenched by the addition of water (75 mL) and extracted with diethyl ether (3×125 mL). The combined organic layers were washed with brine (75 mL), dried (MgSO4), filtered and concentrated in vacuo to afford the title compound as a crude oil (2.4 g) which was used without further purification.
Quantity
2.74 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Azidocyclohexane?

A1: this compound has the molecular formula C₆H₁₁N₃ and a molecular weight of 125.17 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers have studied this compound using Infrared (IR) and Raman spectroscopy to analyze its conformational preferences. [, ] Additionally, ¹H-NMR and ¹⁹F-NMR analyses have been employed to elucidate the structures of its derivatives, particularly fluorinated analogs. []

Q3: How does the azido group in this compound influence its conformational preferences?

A3: Studies comparing this compound with other cyclohexane derivatives, like isocyanates and isothiocyanates, reveal that the azido group has a distinct conformational preference. This preference is influenced by intramolecular electrostatic interactions with other functional groups present in the molecule. For example, in 3α- and 3β-azido-5α-cholestan-6-ones, the interaction between the azido and ketone groups impacts the equilibrium between the 5α- and 5β-isomers. []

Q4: Can this compound participate in cycloaddition reactions?

A4: Yes, this compound readily reacts with dimethyl acetylenedicarboxylate, undergoing a [3+2] cycloaddition to yield the corresponding triazole derivative. [] This reaction highlights its potential as a building block for synthesizing more complex heterocyclic compounds.

Q5: What are the applications of this compound in organic synthesis?

A5: this compound is a valuable synthon for introducing nitrogen-containing functionality into molecules. For instance, it reacts with thallium(III) acetate and trimethylsilyl azide, leading to the formation of various substituted cyclohexane derivatives, including azides, halides, and thiocyanates. [] This reaction demonstrates its versatility in accessing diverse structural motifs.

Q6: Has the enthalpy of formation of this compound been determined?

A6: While experimental data for the enthalpy of formation of this compound has been reported, there are suggestions of potential systematic errors in these measurements. [] Computational chemistry, particularly G4 theory calculations combined with isodesmic reaction schemes, offers a more reliable method for predicting this thermodynamic property. []

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